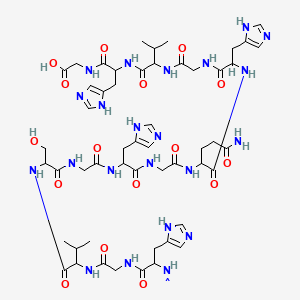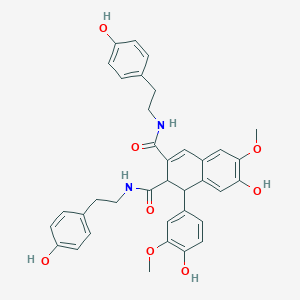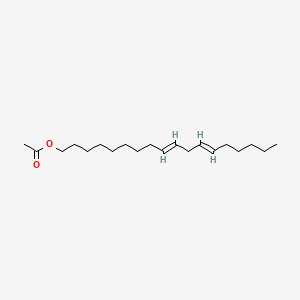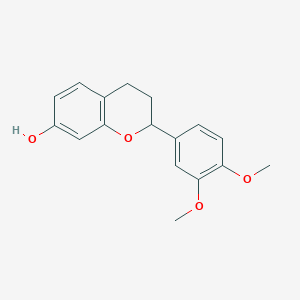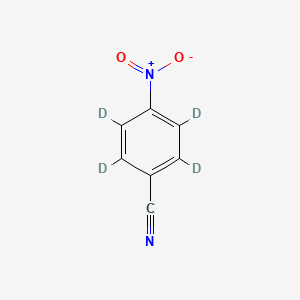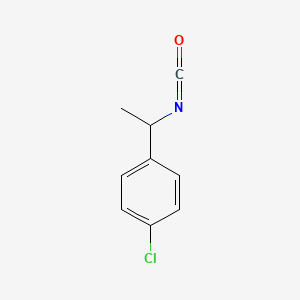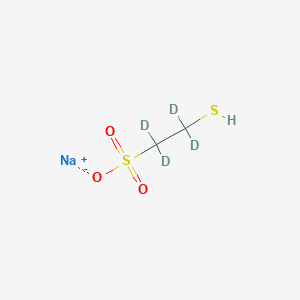
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves the deuteration of sodium 2-sulfanylethanesulfonate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterated chemicals. The production process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.
Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.
Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals
Mecanismo De Acción
The mechanism of action of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves its ability to interact with and neutralize reactive metabolites. In medical applications, it detoxifies harmful byproducts of chemotherapeutic agents by forming stable, non-toxic compounds. This process involves the sulfhydryl group of the compound reacting with electrophilic metabolites, thereby preventing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-sulfanylethanesulfonate (MESNA): The non-deuterated analogue used for similar medical applications.
Sodium 2-mercaptoethanesulfonate: Another analogue with similar detoxifying properties
Uniqueness
The uniqueness of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate lies in its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using NMR spectroscopy. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C2H5NaO3S2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2; |
Clave InChI |
XOGTZOOQQBDUSI-PBCJVBLFSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+] |
SMILES canónico |
C(CS(=O)(=O)[O-])S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
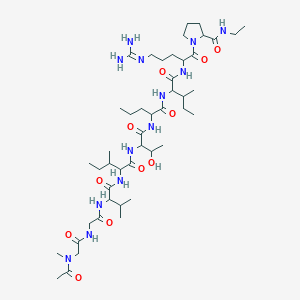
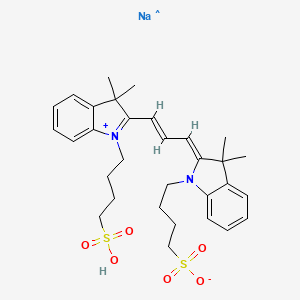
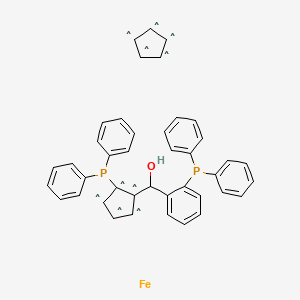
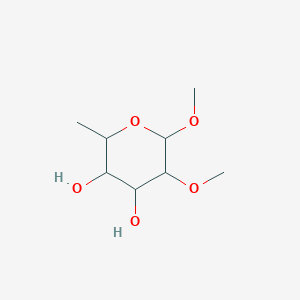
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
